7-Bromoacetyl-7-desacetylforskolin

Description

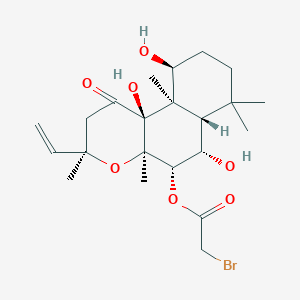

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H33BrO7 |

|---|---|

Molecular Weight |

489.4 g/mol |

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 2-bromoacetate |

InChI |

InChI=1S/C22H33BrO7/c1-7-19(4)10-13(25)22(28)20(5)12(24)8-9-18(2,3)16(20)15(27)17(21(22,6)30-19)29-14(26)11-23/h7,12,15-17,24,27-28H,1,8-11H2,2-6H3/t12-,15-,16-,17-,19-,20-,21+,22-/m0/s1 |

InChI Key |

OIYJYFVRBANIMZ-JQGIEVFVSA-N |

Isomeric SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CBr)O)(C)C)O)C)O)C=C |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CBr)O)C)O)C |

Synonyms |

7-bromoacetyl-7-desacetylforskolin BrAcFsk |

Origin of Product |

United States |

Molecular Mechanism of Action and Target Engagement Studies of 7 Bromoacetyl 7 Desacetylforskolin

Elucidation of Covalent and Non-Covalent Interactions with Adenylyl Cyclase Isoforms

7-Bromoacetyl-7-desacetylforskolin is distinguished by its bromoacetyl group, which allows it to function as an alkylating agent, forming a stable, covalent bond with its target. nih.govnih.gov This property has been exploited to investigate the high-affinity binding sites for forskolin (B1673556) on adenylyl cyclase. nih.gov The interaction begins with non-covalent binding, where the molecule recognizes and fits into the allosteric pocket on the enzyme, a process driven by forces such as hydrogen bonding and van der Waals interactions. nih.govwikipedia.org This initial binding orients the reactive bromoacetyl group appropriately for the subsequent covalent modification.

A key feature of this compound is its ability to bind irreversibly to adenylyl cyclase. nih.govnih.gov Studies using human platelet membranes have demonstrated that pretreatment with this compound leads to a significant and irreversible loss of high-affinity [3H]forskolin binding sites. nih.gov Specifically, treatment with 10 µM this compound resulted in a 90% loss of these binding sites within five minutes. nih.gov This irreversible blockade was also observed in rat brain membranes. nih.gov The specificity of this interaction is highlighted by the fact that the inclusion of excess forskolin in the pretreatment buffer slowed the rate of binding site loss, indicating that both compounds compete for the same site. nih.gov Furthermore, an inactive analog, 7-bromoacetyl-7-desacetyl-1,9-dideoxyforskolin, which does not activate adenylyl cyclase, also failed to cause an irreversible loss of binding sites, confirming the requirement of proper binding for the alkylation to occur. nih.govnih.gov

Table 1: Irreversible Loss of [3H]forskolin Binding Sites in Human Platelets

| Compound | Concentration | % Loss of Binding Sites | Time to Loss |

|---|---|---|---|

| This compound | 10 µM | 90% | 5 min |

| 7-Chloroacetyl-7-desacetylforskolin | 10 µM | 55% | 30 min |

The irreversible nature of this compound binding strongly suggests it acts by alkylating a nucleophilic residue within the forskolin binding pocket of adenylyl cyclase. nih.govgrantome.com Research using bovine brain adenylyl cyclase confirmed this hypothesis. nih.gov Immunoblotting experiments with an anti-forskolin antiserum showed that this compound was covalently incorporated into the partially purified enzyme. nih.gov This covalent attachment was prevented by the presence of the inactive analog, 1,9-dideoxy-BrAcFsk, underscoring the specificity of the reaction at the forskolin binding site. nih.gov These findings provide direct evidence that a reactive nucleophilic group is present at the forskolin binding site on adenylyl cyclase, which is targeted by the electrophilic bromoacetyl moiety of the compound. nih.gov In contrast, similar experiments showed no covalent attachment to the human erythrocyte glucose transporter, which also has a forskolin binding site, suggesting the absence of a similarly reactive nucleophile in that protein's binding pocket. nih.gov

While its primary use is as an irreversible probe, this compound also acts as an activator of adenylyl cyclase, though with different kinetics compared to its parent compound, forskolin. In studies with human platelet membranes, this compound activated the enzyme with an EC50 (half-maximal effective concentration) value of approximately 20 µM. nih.gov Although effective, it is less potent than forskolin. nih.gov In competitive binding assays, this compound inhibited the binding of [3H]forskolin with an IC50 (half-maximal inhibitory concentration) of 0.1 µM, compared to forskolin's IC50 of 20 nM. nih.gov Kinetic analyses of forskolin's action on uterine smooth muscle adenylyl cyclase showed that it increases the Vmax and the Km for the G-protein activator Gpp[NH]p, suggesting its effect is mediated through the guanine (B1146940) nucleotide-binding coupling factor. nih.gov Denaturation of the enzyme with N-ethylmaleimide lowered the Vmax and increased the Km for forskolin, further supporting an indirect effect on the catalytic subunit. nih.gov The actions of this compound are consistent with this mechanism, initially activating the enzyme before forming a permanent covalent bond. nih.gov

Table 2: Comparative Bioactivity of Forskolin Derivatives on Human Platelet Membranes

| Compound | EC50 (Adenylyl Cyclase Activation) | IC50 ([3H]forskolin Binding Inhibition) |

|---|---|---|

| Forskolin | Not specified in source | 20 nM |

| This compound | ~20 µM | 0.1 µM |

| 7-Chloroacetyl-7-desacetylforskolin | ~12 µM | 0.1 µM |

Analysis of Downstream Signaling Cascade Activation

Activation of adenylyl cyclase by this compound initiates a cascade of intracellular events by catalyzing the conversion of ATP to cyclic AMP (cAMP). nih.gov This increase in the second messenger cAMP leads to the activation of several downstream effector proteins.

Direct measurement has confirmed that this compound effectively increases the concentration of intracellular cyclic AMP. nih.gov In experiments using intact human platelets, the compound was shown to elevate cAMP levels, consistent with its role as an adenylyl cyclase activator. nih.gov However, in line with its activation kinetics, it was found to be less potent in stimulating cAMP production than forskolin itself. nih.gov The transient or sustained nature of this cAMP production depends on the initial, reversible activation phase before the covalent bond formation makes the activation persistent.

The elevation of intracellular cAMP serves as a signal that is decoded by two main families of effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). nih.govnih.govresearchgate.net Therefore, the increase in cAMP caused by this compound leads to the activation of both of these pathways. nih.gov

Protein Kinase A (PKA): PKA is a well-established downstream target of cAMP. nih.govresearchgate.net Upon cAMP binding, the catalytic subunits of PKA are released, allowing them to phosphorylate a multitude of substrate proteins, thereby regulating diverse cellular processes. nih.gov

Epac Pathways: The Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2. nih.gov Activation of Epac by cAMP can initiate PKA-independent signaling cascades. nih.gov For instance, studies have shown that cAMP elevation can lead to Epac-mediated activation of Rap2 and subsequent cellular responses, such as the regulation of ion transport. nih.gov

Assessment of Selectivity and Off-Target Engagement in Biological Systems

The comprehensive evaluation of a chemical probe's selectivity is paramount to understanding its biological effects and potential therapeutic applications. For this compound (BrAcFsk), a derivative of the well-known adenylyl cyclase activator forskolin, discerning its primary interactions from potential off-target effects is crucial. This assessment involves a multi-pronged approach, including direct comparative studies with known alternative targets and broader, unbiased screening methods to map its complete cellular interactome.

Differentiation of Interactions with Glucose Transporters versus Adenylyl Cyclase

Forskolin, the parent compound of BrAcFsk, is known to interact with both adenylyl cyclase and the glucose transporter GLUT1. Consequently, a key aspect of characterizing BrAcFsk is to determine its binding and activity profile with respect to these two distinct protein targets.

Research has shown that this compound, an alkylating derivative of forskolin, demonstrates a clear differentiation in its interaction with adenylyl cyclase compared to the human erythrocyte glucose transporter. nih.gov Studies utilizing BrAcFsk have revealed that it activates adenylyl cyclase and irreversibly blocks the high-affinity binding sites for forskolin in membranes from human platelets and rat brain. nih.gov This irreversible inhibition suggests a covalent modification of the adenylyl cyclase enzyme by BrAcFsk.

Further evidence for this direct and specific interaction comes from photoaffinity labeling studies. The photoincorporation of an iodinated arylazido derivative of forskolin, ¹²⁵I-6-AIPP-Fsk, into adenylyl cyclase in bovine brain membranes was effectively and irreversibly inhibited by pretreatment with BrAcFsk. nih.gov In contrast, 1,9-dideoxy-BrAcFsk, a non-alkylating analog, did not have the same inhibitory effect, indicating that the alkylating moiety of BrAcFsk is crucial for its specific reaction with a nucleophilic group at the forskolin binding site of adenylyl cyclase. nih.gov The covalent attachment of BrAcFsk to partially purified bovine brain adenylyl cyclase was confirmed through immunoblotting with an anti-forskolin antiserum. nih.gov

Conversely, when the interaction of BrAcFsk with the glucose transporter in human erythrocyte membranes was examined, a different outcome was observed. The photoincorporation of ¹²⁵I-7-AIPP-Fsk, a derivative of forskolin specific for the glucose transporter, was not irreversibly inhibited by BrAcFsk. nih.gov This finding strongly suggests the absence of a reactive nucleophilic group at the forskolin binding site on the glucose transporter that is susceptible to alkylation by BrAcFsk. nih.gov Immunoblotting procedures using an anti-forskolin antiserum further corroborated that BrAcFsk does not form a covalent bond with the human erythrocyte glucose transporter. nih.gov

These findings are summarized in the table below:

| Target Protein | Interaction with this compound | Evidence |

| Adenylyl Cyclase | Irreversible binding and activation | Inhibition of ¹²⁵I-6-AIPP-Fsk photoincorporation; Immunoblotting confirmation of covalent attachment nih.gov |

| Glucose Transporter | No irreversible binding | Lack of inhibition of ¹²⁵I-7-AIPP-Fsk photoincorporation; Immunoblotting confirmation of no covalent attachment nih.gov |

Unbiased Proteomic Approaches for Interactome Mapping

While direct studies can elucidate the interaction of a compound with known or suspected targets, a more comprehensive understanding of its selectivity requires an unbiased approach to map its entire cellular interactome. Unbiased proteomic strategies aim to identify all protein partners of a small molecule within a complex biological system, without preconceived notions of its targets.

For a compound like this compound, several proteomic techniques could be hypothetically employed to map its on- and off-target interactions. One such method is chemical proteomics, which often utilizes a tagged version of the small molecule to "pull down" its binding partners from a cell lysate. These interacting proteins can then be identified using mass spectrometry. Given that BrAcFsk is an alkylating agent, this covalent interaction could be leveraged to isolate its targets.

Another powerful and unbiased method is Target Identification by Ligand Stabilization (TILS). nih.gov This approach assesses the thermal stability of all detectable proteins in a proteome in the presence and absence of the ligand. A small molecule binding to its target protein often increases the protein's resistance to thermal denaturation. By comparing the "melting curves" of thousands of proteins simultaneously, one can identify specific interactors of the compound. nih.gov

While specific unbiased proteomic studies on this compound are not extensively reported in the literature, the application of such methods would be invaluable. For instance, a global proteomic analysis of cells treated with BrAcFsk could reveal changes in protein abundance or post-translational modifications that are downstream of its primary interaction with adenylyl cyclase. Furthermore, by using a non-alkylating control compound, such as 1,9-dideoxy-BrAcFsk, researchers could differentiate between the effects of covalent binding and reversible interactions.

The general workflow for an unbiased proteomic approach to map the interactome of this compound could involve the following steps:

| Step | Description | Rationale |

| 1. Cell/Tissue Treatment | Expose relevant cell lines or tissue lysates to this compound. | To allow the compound to interact with its cellular targets. |

| 2. Protein Extraction & Preparation | Lyse the cells and prepare the proteome for analysis. | To make the proteins accessible for detection. |

| 3. Affinity Purification / Thermal Profiling | Either use an affinity-tagged version of the compound to pull down interactors or perform thermal profiling (TILS). | To enrich for or identify proteins that physically interact with the compound. |

| 4. Mass Spectrometry | Analyze the isolated or stabilized proteins using high-resolution mass spectrometry. | To identify and quantify the interacting proteins. |

| 5. Data Analysis & Validation | Analyze the mass spectrometry data to identify high-confidence interactors and validate the findings using orthogonal methods (e.g., Western blotting, enzymatic assays). | To ensure the identified interactions are robust and biologically relevant. |

Such an unbiased approach would provide a global view of the cellular pathways modulated by this compound, confirming adenylyl cyclase as a primary target and potentially uncovering novel off-target interactions that could inform its future use as a chemical probe.

Application of 7 Bromoacetyl 7 Desacetylforskolin As a Chemical Biology Tool

Utility in Radioligand Binding Assays for Target Identification and Characterization

7-Bromoacetyl-7-desacetylforskolin (BrAcFsk) is an alkylating derivative of forskolin (B1673556) that has proven instrumental in the characterization of the forskolin binding site on adenylyl cyclase. nih.gov Its utility in radioligand binding assays stems from its ability to form a stable, covalent bond with its target, thereby irreversibly blocking the binding of other ligands. This property makes it an excellent tool for defining the specificity of binding sites and for identifying the molecular entities that interact with forskolin.

In seminal studies, BrAcFsk was shown to irreversibly block the high-affinity binding sites for radiolabeled forskolin analogs in various tissue preparations, including human platelet and rat brain membranes. nih.gov A key experimental approach involves pre-treating membranes with BrAcFsk and then measuring the subsequent binding of a radioligand, such as an iodinated arylazido derivative of forskolin (e.g., ¹²⁵I-6-AIPP-Fsk). The irreversible inhibition of radioligand binding by BrAcFsk, but not by non-alkylating analogs like 1,9-dideoxy-BrAcFsk, provides strong evidence that BrAcFsk specifically and covalently modifies a nucleophilic group within the forskolin binding pocket of adenylyl cyclase. nih.gov

Furthermore, the specificity of BrAcFsk for adenylyl cyclase was highlighted in comparative studies with the human erythrocyte glucose transporter, another protein known to bind forskolin. While BrAcFsk effectively blocked radioligand binding to adenylyl cyclase, it did not irreversibly inhibit the binding of a glucose transporter-specific forskolin photolabel. nih.gov This differential effect underscores the presence of a reactive nucleophilic residue in the forskolin binding site of adenylyl cyclase that is absent in the glucose transporter, demonstrating the utility of BrAcFsk in distinguishing between different forskolin-binding proteins. nih.gov

| Parameter | Observation | Implication | Reference |

| High-Affinity Site Blockade | Irreversibly blocks forskolin binding sites in human platelet and rat brain membranes. | Covalently modifies the adenylyl cyclase enzyme at the forskolin binding site. | nih.gov |

| Specificity of Inhibition | Irreversibly inhibits photoincorporation of ¹²⁵I-6-AIPP-Fsk into adenylyl cyclase. | Reacts specifically with a nucleophilic group at the forskolin binding site. | nih.gov |

| Target Selectivity | Does not irreversibly inhibit a forskolin photolabel from binding to the human erythrocyte glucose transporter. | The forskolin binding sites on adenylyl cyclase and the glucose transporter are distinct in their chemical reactivity. | nih.gov |

Development and Application of Photoaffinity Labels Incorporating the Compound Scaffold

Photoaffinity labeling is a powerful technique for identifying and mapping ligand-binding sites in proteins. This method utilizes a ligand that has been chemically modified to include a photoreactive group, which upon activation by light, forms a covalent bond with the interacting protein. While numerous photoaffinity labels have been developed based on the general forskolin scaffold, it is crucial to distinguish these from this compound. nih.govnih.gov

The bromoacetyl group on BrAcFsk is not a photoaffinity label; it is a reactive alkylating agent that forms a covalent bond through a nucleophilic substitution reaction, a process known as affinity labeling. This reaction does not require photoactivation. In contrast, photoaffinity analogs of forskolin typically incorporate moieties such as aryl azides or benzophenones. nih.govnih.gov

To date, the scientific literature does not describe the development of photoaffinity labels that directly incorporate the this compound scaffold. Instead, BrAcFsk serves as a complementary tool. For instance, it can be used in competition experiments to demonstrate that a newly synthesized forskolin-based photoaffinity probe binds to the same site on adenylyl cyclase. nih.gov If pre-treatment with BrAcFsk prevents the covalent incorporation of the photoaffinity label, it confirms the specificity of the photolabel for the forskolin binding domain.

Integration into Affinity Purification Strategies for Adenylyl Cyclase Complexes

Affinity purification is a technique used to isolate a specific protein from a complex mixture. The principle relies on the specific, high-affinity interaction between the target protein and a ligand that has been immobilized on a solid support, such as chromatographic beads. The covalent and specific nature of the interaction between this compound and adenylyl cyclase makes it a highly suitable candidate for developing affinity purification strategies. nih.govyoutube.comualberta.ca

The utility of BrAcFsk in this context was demonstrated through immunoblotting experiments. After treating preparations containing partially purified bovine brain adenylyl cyclase with BrAcFsk, researchers were able to use an anti-forskolin antiserum to detect the adenylyl cyclase protein. nih.gov This confirmed that BrAcFsk had formed a stable, covalent adduct with the enzyme, effectively "tagging" it.

This covalent tagging is the cornerstone of a potential affinity purification strategy. A forskolin analog could be tethered to a solid matrix, and a cell lysate or membrane preparation flowed over it. While reversible binders would eventually wash off, BrAcFsk could be used to covalently link adenylyl cyclase to the matrix. Alternatively, a soluble, biotinylated version of BrAcFsk could be used to label the enzyme in solution, followed by capture on an avidin-coated resin. While detailed protocols for the complete purification of adenylyl cyclase complexes using BrAcFsk-based affinity chromatography are not extensively documented, the principle of its application is well-founded in its demonstrated ability to specifically and covalently label the enzyme. nih.gov

Employment in Cellular Signaling Pathway Studies in in vitro and ex vivo Models

This compound's primary mechanism of action is the activation of adenylyl cyclase, leading to an increase in intracellular levels of the second messenger cyclic AMP (cAMP). nih.gov Its ability to irreversibly activate the enzyme makes it a particularly valuable tool for studying the downstream consequences of sustained cAMP signaling in various in vitro and ex vivo models.

In Vitro Models: In cultured cell systems, BrAcFsk can be used to persistently elevate cAMP levels, allowing researchers to study the long-term effects of this signaling pathway on processes such as gene expression, cell differentiation, and apoptosis. For example, by treating neuronal cells with BrAcFsk, one could investigate the role of chronic adenylyl cyclase activation in neuronal plasticity or survival. Its irreversible nature ensures that the signaling cascade remains active even after the compound is washed from the extracellular medium, a distinct advantage over reversible activators like forskolin.

Ex Vivo Models: The study of human platelets is a key ex vivo application where BrAcFsk is highly relevant. Adenylyl cyclase activation and the subsequent rise in cAMP are potent inhibitors of platelet aggregation. mdpi.comed.ac.uk BrAcFsk has been shown to activate adenylyl cyclase in human platelet membranes. nih.gov Therefore, it can be employed in platelet aggregation assays to study the intricacies of the cAMP-mediated anti-platelet pathway. By providing a sustained activation of adenylyl cyclase, BrAcFsk can help to dissect the roles of different downstream effectors of cAMP, such as Protein Kinase A (PKA), in the complex process of thrombus formation. The effects of anticoagulants and preanalytical processing times on platelet function are active areas of research where such specific molecular probes can be of significant use. nih.gov

| Model System | Application of BrAcFsk | Research Question Addressed | Reference |

| Human Platelet Membranes | Irreversible activation of adenylyl cyclase. | Characterizing the molecular mechanism of cAMP-mediated inhibition of platelet function. | nih.gov |

| Rat Brain Membranes | Irreversible activation of adenylyl cyclase and blockade of forskolin binding. | Investigating the role of specific adenylyl cyclase isoforms in neuronal signaling. | nih.gov |

| Cultured Cells (General) | Sustained elevation of intracellular cAMP. | Studying the long-term downstream effects of the cAMP signaling pathway. | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design of 7 Substituted Forskolin Derivatives

Influence of the 7-Bromoacetyl Moiety on Potency and Selectivity for Adenylyl Cyclase

7-Bromoacetyl-7-desacetylforskolin (BrAcFsk) is a key derivative where the natural 7-acetyl group of forskolin (B1673556) is replaced by a bromoacetyl moiety. This substitution transforms the compound into an alkylating agent, capable of forming a stable, covalent bond with nucleophilic residues within the forskolin binding site on adenylyl cyclase. nih.gov

This modification has a profound impact on its interaction with the enzyme:

Irreversible Binding: Unlike the reversible binding of forskolin, BrAcFsk irreversibly blocks the high-affinity forskolin binding sites in membranes from rat brain and human platelets. nih.gov This covalent interaction makes it an invaluable tool for labeling and identifying the forskolin binding domain.

Enzyme Activation: Despite its alkylating nature, BrAcFsk retains the ability to activate adenylyl cyclase. nih.gov

Specificity and Selectivity: The compound demonstrates notable selectivity. Pre-treatment of bovine brain membranes with BrAcFsk irreversibly inhibits the photoincorporation of other forskolin-based probes into adenylyl cyclase. nih.gov Conversely, it does not prevent a different forskolin probe from binding to the human erythrocyte glucose transporter. nih.gov This suggests that while both proteins have forskolin binding sites, the site on adenylyl cyclase contains a reactive nucleophilic group that BrAcFsk targets, a feature absent in the glucose transporter's binding site. nih.gov Immunoblotting has confirmed that BrAcFsk becomes covalently attached to purified bovine brain adenylyl cyclase, but not to the glucose transporter. nih.gov

Impact of the 7-Desacetyl Modification on Biological Activity

The removal of the acetyl group at the 7-position (deacetylation) is a foundational modification in creating derivatives like BrAcFsk. Structure-activity relationship studies indicate that modifications at the 7β-hydroxy function are generally well-tolerated, with the resulting derivatives retaining biological activity. nih.gov

Research comparing forskolin with 7-desacetyl-forskolin (7DA-FS) shows that the hydrogen bond formed between the 7-acetyl group and the enzyme (specifically with residue Ser942 in AC isoform II, via a water molecule) plays a relatively minor role in the binding and activation process. nih.gov In fact, 7DA-FS demonstrated similar potency and efficacy to forskolin in promoting the assembly of adenylyl cyclase's catalytic subunits. nih.gov This tolerance for modification at the C7 position allows for the introduction of various functional groups, such as the bromoacetyl moiety, to create chemical probes without abolishing the compound's primary activity. nih.govnih.gov

Exploration of Substituent Effects at Other Positions (e.g., 6-Position) on Adenylyl Cyclase Activity

SAR studies have extended beyond the 7-position to explore how modifications at other sites on the forskolin scaffold affect adenylyl cyclase activity. The 1α- and 9α-hydroxy groups are considered critical for activity, as their removal or derivatization leads to a significant drop in potency. nih.gov

In contrast, the 6-position has proven to be a more amenable site for modification. While early studies noted that derivatives at the 6β-hydroxy function retained activity, none were found to be more potent than forskolin itself. nih.gov However, the development of isoform-specific analogs has yielded different results. For example, certain derivatives with a dimethylaminopropionyl side-chain at the 6-position, such as NKH477, have been shown to stimulate the cardiac isoform of adenylyl cyclase (type V) more potently than other isoforms. nih.gov This highlights that substitutions at the 6-position can be exploited to enhance isoform selectivity, a key goal in modern drug design. nih.gov

| Compound | Modification | Relative Potency/Efficacy | Key Finding |

|---|---|---|---|

| This compound | 7-bromoacetyl group | Activates AC, binds irreversibly | Acts as a selective alkylating probe for the AC binding site. nih.gov |

| 7-Desacetyl-forskolin | Removal of 7-acetyl group | Similar potency to forskolin | The 7-acetyl group is not essential for activity, allowing for substitution. nih.gov |

| 6-[3-(dimethylamino) propionyl] forskolin (NKH477) | Side-chain at 6-position | More potent stimulation of cardiac AC (type V) | Demonstrates that 6-position modifications can confer isoform selectivity. nih.gov |

| 1,9-Dideoxyforskolin (B56874) | Removal of 1- and 9-hydroxy groups | Markedly reduced activity | Highlights the critical role of the 1α- and 9α-hydroxy groups. nih.gov |

Computational Modeling and Molecular Docking for Predicting Ligand-Target Interactions

To understand the interactions between forskolin derivatives and adenylyl cyclase at a molecular level, researchers employ computational methods like homology modeling and molecular docking. nih.govnih.gov Since the crystal structure of every human adenylyl cyclase isoform is not available, homology modeling is used to build three-dimensional structures of specific isoforms, such as AC6, using the known structure of a related protein (like bovine AC9) as a template. nih.govmdpi.com

Once a model of the enzyme is created, molecular docking simulations can predict how a ligand, such as forskolin, fits into the binding site. mdpi.com These simulations help identify key amino acid residues that interact with the ligand. For instance, docking studies on AC6 have identified residues T500, N503, and S1035 as being crucial for the interaction with forskolin. nih.govnih.gov The importance of these predicted interactions can then be validated experimentally through site-directed mutagenesis, where the identified amino acids are mutated, and the effect on forskolin-stimulated activity is measured. nih.govnih.gov This combination of computational prediction and experimental validation is a powerful strategy for dissecting the precise mechanism of ligand-target interactions and guiding the design of new, more selective compounds. nih.gov

Design Principles for Novel Forskolin-Based Chemical Probes

The development of forskolin-based chemical probes is guided by several key principles derived from extensive SAR studies. nih.govnih.gov The primary goal is to create molecules that can be used to investigate the expression, regulation, and structure of adenylyl cyclase. nih.gov

Key design principles include:

Target Specificity: A probe must interact selectively with its intended target. This compound exemplifies this principle, as its alkylating activity is directed at a nucleophile present in the adenylyl cyclase binding site but not in the forskolin binding site of the glucose transporter. nih.gov

Affinity and Binding Mode: The modification should not abolish high-affinity binding. For probes designed for irreversible binding, a reactive group (like the bromoacetyl group in BrAcFsk or an isothiocyanate in other derivatives) is incorporated to form a covalent bond with the target protein. nih.govgrantome.com

Reporter Group Attachment: For probes used in detection or quantification, a reporter group (e.g., a radioisotope or fluorescent tag) is attached. The position of attachment is critical. Studies have shown that the 6-position is often a superior site for attaching linkers and reporter groups compared to the 7-position, as it can lead to derivatives with higher binding affinity.

Functional Utility: The probe must be fit for its purpose. Labeled forskolin derivatives are used to quantify the number of AC molecules in a cell, while alkylating probes like BrAcFsk are used to irreversibly label the binding site for structural studies. nih.govnih.gov

By applying these principles, researchers have successfully designed a variety of forskolin-based probes that have been instrumental in advancing our understanding of adenylyl cyclase signaling. nih.gov

Advanced Methodologies and Future Research Trajectories

Integration with High-Throughput Screening Platforms for Modulator Discovery

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, allowing for the rapid assessment of large chemical libraries for their effects on specific biological targets. While numerous HTS assays have been developed to identify modulators of adenylyl cyclase activity, the integration of covalent probes like 7-Bromoacetyl-7-desacetylforskolin offers unique advantages for identifying novel classes of therapeutic agents. nih.govnih.govresearchgate.netfrontiersin.org

Typically, HTS assays for adenylyl cyclase modulators rely on measuring the accumulation of cyclic AMP (cAMP) in cells stimulated with an activator, such as forskolin (B1673556) itself. nih.gov These screens have been successful in identifying both inhibitors and activators of specific adenylyl cyclase isoforms. For instance, screens have been developed using human embryonic kidney (HEK) cells stably expressing individual adenylyl cyclase isoforms, such as AC1, AC2, or AC5, to identify isoform-selective compounds. researchgate.net

The irreversible binding of this compound to adenylyl cyclase can be leveraged in HTS platforms in several ways. One potential application is in competitive binding assays. By pre-incubating cells or membrane preparations with a library of test compounds prior to the addition of this compound, it is possible to identify molecules that occupy the same binding site or allosterically modulate the binding pocket. Compounds that prevent the covalent modification of adenylyl cyclase by this compound would be identified as "hits" and selected for further characterization. This approach is particularly useful for identifying compounds that bind to the forskolin binding site, a key regulatory domain on most adenylyl cyclase isoforms.

Another innovative HTS strategy could involve using this compound to selectively inactivate the forskolin-sensitive adenylyl cyclase population within a cell. This would enable the screening for modulators of other signaling pathways that converge on cAMP production, or for compounds that act on the remaining, forskolin-insensitive adenylyl cyclase isoforms, such as the soluble adenylyl cyclase (sAC).

The table below summarizes key parameters of representative HTS platforms for adenylyl cyclase modulator discovery.

| HTS Platform Characteristic | Description |

| Cell Lines | HEK293 cells stably expressing specific adenylyl cyclase isoforms (e.g., AC1, AC2, AC5). researchgate.net |

| Assay Principle | Measurement of cAMP accumulation using methods like HTRF (Homogeneous Time-Resolved Fluorescence). nih.gov |

| Stimulation | Use of adenylyl cyclase activators like forskolin or isoform-specific activators (e.g., calcium ionophores for AC1). researchgate.net |

| Screening Libraries | Collections of small molecules, including FDA-approved drugs and other chemical libraries. nih.govfrontiersin.org |

| Hit Identification | Identification of compounds that either inhibit or potentiate stimulated cAMP production. |

Potential for Use in Systems Biology Approaches for Signaling Network Deconvolution

Systems biology aims to understand the complex interactions within biological systems as a whole. The intricate network of signaling pathways that regulate and are regulated by cAMP is a prime candidate for systems-level analysis. Covalent probes like this compound offer a powerful tool to dissect these complex networks by providing a means to selectively and permanently perturb a key node in the cAMP signaling cascade.

The irreversible nature of the interaction between this compound and adenylyl cyclase allows for a "pulse-chase" type of experimental design. nih.gov By treating cells with the compound for a defined period and then washing it out, researchers can create a population of cells with a permanently inactivated pool of forskolin-sensitive adenylyl cyclase. This allows for the study of the downstream consequences of this specific perturbation on the entire signaling network over time, without the confounding effects of a continuously present, reversible inhibitor.

This approach is analogous to the use of covalent probes to deconvolute other complex signaling pathways, such as the PI3K/Akt pathway. rsc.org In such studies, covalent inhibitors have been instrumental in revealing the dynamic rewiring of signaling networks and the emergence of compensatory mechanisms. Similarly, by using this compound, researchers could investigate how the cell adapts to the loss of a specific adenylyl cyclase activity, potentially uncovering novel feedback loops and crosstalk with other signaling pathways.

Furthermore, the specificity of this compound for adenylyl cyclase, as demonstrated by its lack of covalent interaction with the glucose transporter, is a critical feature for its use in systems biology. nih.gov This ensures that the observed effects are primarily due to the intended perturbation of cAMP signaling.

The table below outlines a potential experimental workflow for using this compound in a systems biology context.

| Step | Description | Rationale |

| 1. Cell Treatment | Expose cells to a specific concentration of this compound for a defined duration. | To achieve irreversible inactivation of a targeted pool of adenylyl cyclase. |

| 2. Washout | Thoroughly wash the cells to remove any unbound compound. | To ensure that any subsequent observations are due to the initial covalent modification and not the continued presence of the probe. |

| 3. Downstream Analysis | At various time points post-washout, analyze changes in the proteome, phosphoproteome, transcriptome, and metabolome. | To map the global cellular response to the specific perturbation of cAMP signaling. |

| 4. Network Modeling | Integrate the multi-omics data into computational models of cellular signaling. | To identify key network alterations, feedback mechanisms, and points of crosstalk with other pathways. |

Emerging Research Avenues in Chemical Probe Development and Application

The development of chemical probes with unique mechanisms of action is a continuous endeavor in chemical biology. While this compound is a well-established tool, there are several emerging research avenues for its application and for the development of next-generation probes based on its scaffold.

One promising area is the use of this compound in "clickable" chemistry applications. By synthesizing derivatives of the compound that incorporate a bioorthogonal handle, such as an alkyne or an azide, researchers could use click chemistry to attach fluorescent dyes, affinity tags, or other reporter molecules to adenylyl cyclase in its native cellular environment. This would facilitate the visualization, isolation, and identification of adenylyl cyclase and its interacting partners with high specificity.

Another avenue of research is the development of isoform-selective covalent probes. While this compound targets the highly conserved forskolin binding site, medicinal chemistry efforts could focus on modifying the forskolin scaffold to introduce elements that confer selectivity for the unique structural features of different adenylyl cyclase isoforms. The discovery of such probes would be a major breakthrough for the field, allowing for the precise dissection of the roles of individual adenylyl cyclase isoforms in health and disease. purdue.edu

Furthermore, the covalent nature of this compound makes it an ideal starting point for the development of targeted protein degraders (PROTACs) for adenylyl cyclase. By linking a derivative of the compound to an E3 ligase-recruiting moiety, it may be possible to induce the targeted degradation of adenylyl cyclase, providing a powerful chemical knockout tool to study the long-term consequences of its depletion.

Q & A

Basic: What are the recommended synthetic routes for 7-Bromoacetyl-7-desacetylforskolin, and how is structural fidelity validated?

Methodological Answer:

The synthesis typically involves bromoacetylation of 7-desacetylforskolin using bromoacetyl bromide or analogous reagents under anhydrous conditions. A common approach includes dissolving 7-desacetylforskolin in dimethyl sulfoxide (DMSO) and reacting it with stoichiometric equivalents of bromoacetylating agents at 60–80°C for 2–4 hours. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Structural validation employs H and C NMR to confirm bromoacetyl group incorporation at the 7-position, complemented by high-resolution mass spectrometry (HRMS) for molecular weight verification .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

Purity is quantified using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. Stability studies require monitoring under varying conditions (e.g., 4°C, −20°C, and ambient temperature) via periodic HPLC sampling. Accelerated degradation studies (e.g., exposure to light, humidity) coupled with mass spectrometry identify decomposition products, such as de-brominated derivatives or hydrolysis byproducts. Solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 7.4) should be characterized to guide experimental formulations .

Advanced: How do reaction conditions influence the regioselectivity of phosphorylation or nucleophilic substitution in this compound?

Methodological Answer:

Regioselectivity is highly dependent on the phosphorylating agent and solvent polarity. For example, using POCl in pyridine favors phosphorylation at the 1- and 9-hydroxyl groups, producing α/β-cyclic phosphate isomers, while bis-(trifluoroethyl) phosphite may target secondary alcohols. Kinetic vs. thermodynamic control is assessed by varying reaction time and temperature. Isomer separation requires preparative TLC or HPLC, with structural elucidation via P NMR and X-ray crystallography. Contradictory results between studies often stem from trace moisture or reagent purity; thus, rigorous anhydrous conditions and freshly distilled reagents are critical .

Advanced: How can researchers resolve conflicting data in the reactivity of this compound with nucleophiles?

Methodological Answer:

Conflicting reactivity data (e.g., unexpected adducts or low yields) may arise from competing reaction pathways (e.g., SN2 vs. elimination). Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while non-polar solvents may stabilize intermediates.

- Catalyst selection : Palladium catalysts (e.g., Pd(dppf)Cl) enhance coupling reactions, as seen in analogous brominated compounds.

- Kinetic profiling : Time-course studies (sampling at 0.5–24 hours) identify optimal reaction windows.

- Computational modeling : DFT calculations predict transition states to rationalize experimental outcomes. Cross-referencing with structurally similar compounds (e.g., 7-bromoindole derivatives) provides mechanistic insights .

Advanced: What strategies improve the yield of this compound derivatives in multi-step syntheses?

Methodological Answer:

Yield optimization requires:

- Protection/deprotection : Temporary protection of hydroxyl groups (e.g., silylation) prevents side reactions during bromoacetylation.

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the bromoacetyl site.

- Workflow integration : One-pot reactions reduce intermediate isolation steps. For example, sequential phosphorylation and bromoacetylation in DMSO minimize solvent changes.

- Scale-up considerations : Microreactors or flow chemistry enhance heat/mass transfer for reproducible gram-scale synthesis. Yield discrepancies between small- and large-scale batches often trace to mixing efficiency, addressed via reactor design .

Advanced: How should researchers design experiments to contextualize findings on this compound within existing literature?

Methodological Answer:

- Comparative analysis : Benchmark reactivity against parent compounds (e.g., forskolin, 7-deacetylforskolin) to highlight bromoacetyl group effects.

- Data triangulation : Cross-validate results using orthogonal techniques (e.g., enzymatic assays for bioactivity, X-ray for crystallography).

- Mechanistic framing : Use kinetic isotope effects (KIEs) or isotopic labeling to distinguish between competing pathways.

- Literature gaps : Prioritize understudied areas, such as the compound’s role in adenylate cyclase modulation or its pharmacokinetic profile. Adhere to reporting standards (e.g., Franklin Standards) to ensure clarity and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.